molecular formula C21H15N3O5S3 B2646774 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate CAS No. 877642-45-0

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate

Cat. No.: B2646774
CAS No.: 877642-45-0
M. Wt: 485.55
InChI Key: SOKFBKBHBLCBPO-UHFFFAOYSA-N
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Description

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate is a useful research compound. Its molecular formula is C21H15N3O5S3 and its molecular weight is 485.55. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

The compound has applications in heterocyclic synthesis, particularly in the creation of various heterocyclic derivatives. For instance, the synthesis of thiophenylhydrazonoacetates involves the use of similar chemical structures, leading to the production of various derivatives like pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine (Mohareb et al., 2004).

Antibacterial and Antifungal Agents

Compounds with structures similar to 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-methylbenzoate have shown promising antibacterial and antifungal properties. The synthesis of such compounds and their efficacy against various bacterial and fungal strains have been documented, indicating potential in medicinal chemistry for drug development (Isloor et al., 2010).

Cytotoxic Activity

These compounds are also relevant in the study of cytotoxic activity against cancer cell lines. Research has shown that certain derivatives have potent cytotoxic effects, indicating potential application in cancer research and therapy development (Deady et al., 2003).

Antimycobacterial Activity

Studies have also explored the antimycobacterial activity of related compounds. These studies focus on the synthesis of such compounds and their effectiveness against Mycobacterium tuberculosis, suggesting their potential use in treating tuberculosis (Gezginci et al., 1998).

Photosynthetic Electron Transport Inhibition

Derivatives of similar compounds have been studied for their ability to inhibit photosynthetic electron transport. This research is significant in understanding the biochemical processes in plants and could have implications in agricultural chemistry (Vicentini et al., 2005).

Antitumor Evaluation

Thiophene-based compounds incorporating pyrazolone moieties have been synthesized and evaluated for antitumor activity. This highlights the compound's potential in the development of new cancer treatments (Gouda et al., 2016).

Organic Photovoltaics Application

The compound's structure is relevant to the synthesis of π-conjugated polymers, which are crucial in the development of organic photovoltaics. Such polymers have applications in creating more efficient and environmentally friendly solar cells (Higashihara et al., 2012).

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S3/c1-12-5-2-3-6-14(12)19(27)29-16-10-28-13(9-15(16)25)11-31-21-24-23-20(32-21)22-18(26)17-7-4-8-30-17/h2-10H,11H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKFBKBHBLCBPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.